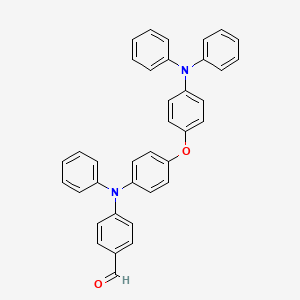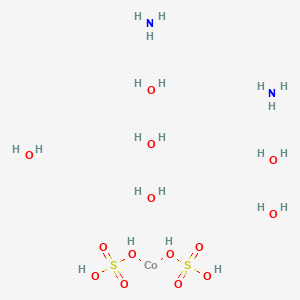
Diammonium cobalt(II) sulfate hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium cobalt(II) sulfate hexahydrate is an inorganic compound with the chemical formula CoH20N2O14S2 and a molecular weight of 395.23 g/mol . It appears as red or reddish-brown crystals and is known for its solubility in water and hygroscopic nature . This compound is primarily used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Diammonium cobalt(II) sulfate hexahydrate can be synthesized through the reaction of cobalt(II) hydroxide with ammonium sulfate in an aqueous solution. The general procedure involves dissolving ammonium sulfate in water and then gradually adding cobalt(II) hydroxide while stirring continuously. The mixture is then filtered to remove any impurities, and the filtrate is allowed to crystallize by cooling . The crystals are washed with ethanol and dried under vacuum conditions .
Analyse Des Réactions Chimiques
Diammonium cobalt(II) sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) compounds under specific conditions.
Reduction: It can be reduced to cobalt metal or cobalt(II) compounds using reducing agents like hydrogen gas.
Substitution: It can undergo ligand substitution reactions where ammonia ligands are replaced by other ligands such as water or other amines.
Common reagents used in these reactions include hydrogen gas for reduction and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diammonium cobalt(II) sulfate hexahydrate has a wide range of applications in scientific research, including:
Biology: It is used in studies involving cobalt’s role in biological systems, particularly in vitamin B12 synthesis.
Medicine: It is explored for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: It is used in the production of pigments, batteries, and as a catalyst in the petrochemical industry.
Mécanisme D'action
The mechanism of action of diammonium cobalt(II) sulfate hexahydrate involves its ability to interact with various molecular targets and pathways. In biological systems, cobalt ions can interact with enzymes and proteins, influencing their activity and function. For example, cobalt ions can replace iron in certain enzymes, affecting their catalytic properties . In industrial applications, cobalt ions act as catalysts, facilitating various chemical reactions by lowering the activation energy required .
Comparaison Avec Des Composés Similaires
Diammonium cobalt(II) sulfate hexahydrate can be compared with other similar compounds such as:
Cobalt(II) sulfate heptahydrate: Similar in composition but contains more water molecules in its crystalline structure.
Cobalt(II) nitrate hexahydrate: Contains nitrate ions instead of sulfate ions, leading to different chemical properties and reactivity.
Cobalt(II) chloride hexahydrate: Contains chloride ions and is commonly used in different industrial applications.
This compound is unique due to its specific combination of ammonium and sulfate ions, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
CoH22N2O14S2 |
|---|---|
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
azane;cobalt;sulfuric acid;hexahydrate |
InChI |
InChI=1S/Co.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2 |
Clé InChI |
MLJCYKGREUARQI-UHFFFAOYSA-N |
SMILES canonique |
N.N.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


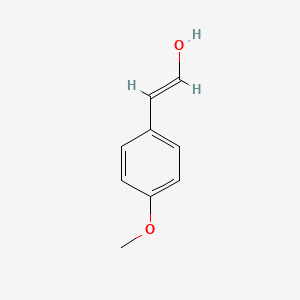
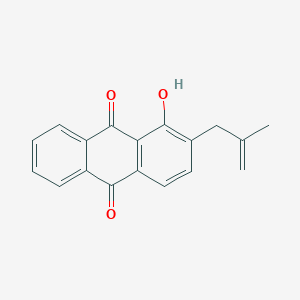
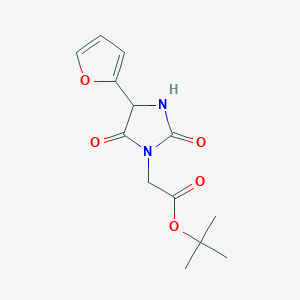
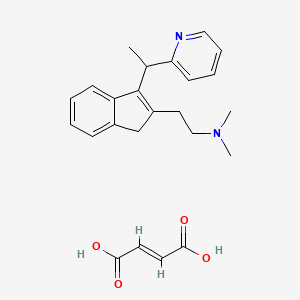
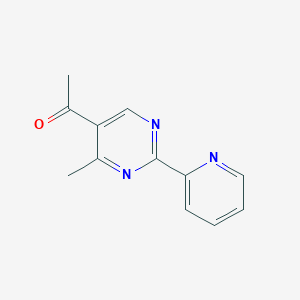
![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)
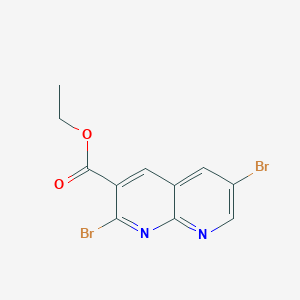
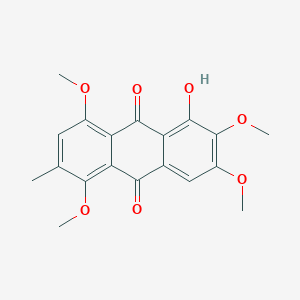
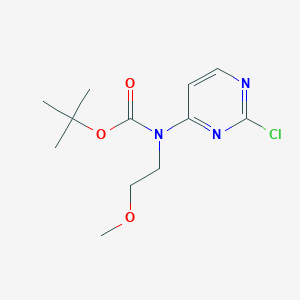
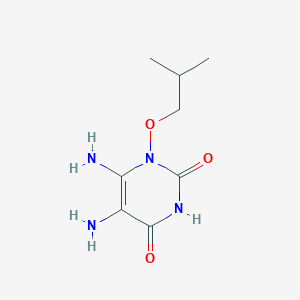
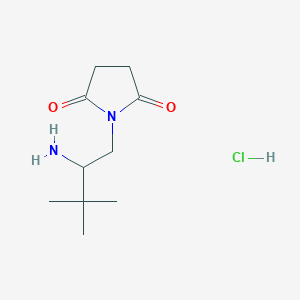
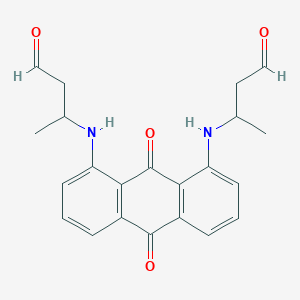
![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)
